2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol
Description
2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol is a bicyclohexyl-substituted phenolic compound featuring fluorine atoms at the 2- and 3-positions of the benzene ring. These compounds are characterized by their rigid bicyclohexyl core, fluorine substituents, and variable alkoxy or hydroxyl groups, which influence their physicochemical and toxicological properties. Such derivatives are often explored for applications in liquid crystal displays (LCDs) due to their mesomorphic behavior and thermal stability .
Properties
IUPAC Name |
2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F2O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(24)21(23)20(18)22/h12-17,24H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQHDDDUCYXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155561 | |
| Record name | 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207448-09-7 | |
| Record name | 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2,3-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination and Phenol Ring Functionalization
The fluorination step typically uses reagents such as boron trifluoride (BF3) or boron difluoride complexes in ether solvents to selectively introduce fluorine atoms at the 2 and 3 positions of a phenolic precursor. For example, starting from a dichloro- or nitro-substituted phenol, fluorination replaces halogens with fluorine atoms under controlled conditions to avoid over-fluorination or side reactions.
Alternative methods involve the formation of Grignard reagents from halogenated precursors, followed by boration and oxidation to yield difluorophenol derivatives. This one-pot method includes:
Attachment of the Bicyclohexyl Moiety
The bulky 4'-propyl[1,1'-bicyclohexyl]-4-yl substituent is introduced via coupling reactions involving cyclohexyl phenol intermediates. A key step involves the synthesis of 4-[4'-(4"-n-propyl cyclohexyl)-cyclohexyl] phenol derivatives through catalytic hydrogenation of cyclohexenyl benzyl oxide intermediates.
For example, a 2,3-bis-fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol intermediate is synthesized by:
- Refluxing the organic phase with tosic acid and antioxidants in toluene to promote cyclization.
- Catalytic hydrogenation using neutral Raney nickel under hydrogen pressure (0.2 MPa) at 80°C for 5 hours to reduce the benzyl oxide to the cyclohexyl phenol.
- Subsequent purification by filtration and solvent removal yields a high-purity intermediate.
Isomer Purification and Final Product Isolation
- The final step involves isomer separation to enrich the trans isomer of the phenol. This is achieved by:
- Treating the mixture with potassium hydroxide in dimethylformamide (DMF) at 110°C for 6 hours to isomerize the cis isomer to trans.
- Hydrolysis with hydrochloric acid solution followed by extraction with toluene.
- Recrystallization from a toluene-Virahol mixture (1:1 mass ratio) to obtain white plate crystals with melting points around 195-206°C.
- Gas chromatography (GC) analysis confirms purity ≥ 99.85% with yields around 86-87%.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Conditions & Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Fluorination of phenol precursor | BF3 or Grignard reagent formation, ether solvent | N/A | N/A | Selective 2,3-difluoro substitution |
| 2 | Formation of cyclohexyl phenol intermediate | Reflux with tosic acid, toluene, antioxidants | 90 | 99.5 | Cyclization and partial reduction |
| 3 | Catalytic hydrogenation to reduce benzyl oxide | Raney Ni, H2 (0.2 MPa), 80°C, 5 h, ethanol solvent | 98.4 | 99.5 | Converts benzyl oxide to cyclohexyl phenol |
| 4 | Isomerization and purification of trans isomer | KOH in DMF, 110°C, 6 h; acid hydrolysis; recrystallization | 86-87 | ≥99.85 | Enriches trans isomer, final isolation |
Research Findings and Industrial Considerations
The described synthetic route is scalable and has been patented for industrial production, emphasizing high yield and purity with minimal cis isomer contamination.
The use of continuous flow reactors and advanced purification techniques such as recrystallization in mixed solvents enhances product quality and process efficiency.
The fluorine atoms at positions 2 and 3 impart electron-withdrawing effects that influence the compound’s chemical stability and biological activity, making precise fluorination critical.
The bulky bicyclohexyl substituent contributes to the compound’s unique steric and electronic properties, which are important for its applications in materials science and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features and physical properties of the target compound’s analogs:
| Compound Name (CAS) | Substituent (R) | Molecular Formula | Molar Mass (g/mol) | LogP | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 2,3-Difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (431947-34-1) | Methoxy (-OCH₃) | C₂₂H₃₂F₂O | 350.49 | 6.5 | 405.1 ± 45.0 | 1.039 ± 0.06 |
| 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (123560-48-5) | Ethoxy (-OC₂H₅) | C₂₃H₃₄F₂O | 364.51 | ~7.0* | ~420 (estimated) | ~1.03 (estimated) |
| 2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene (174350-06-2) | Methyl (-CH₃) | C₂₂H₃₂F₂ | 334.48 | ~6.8* | ~395 (estimated) | ~1.05 (estimated) |
| Target: 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol | Hydroxyl (-OH) | C₂₁H₂₈F₂O | 336.42† | ~5.5‡ | ~400 (estimated) | ~1.10 (estimated) |
Notes:
- *LogP estimated using fragment contribution methods due to lack of experimental data.
- †Molar mass calculated by replacing methoxy (-OCH₃, 31.03 g/mol) with hydroxyl (-OH, 17.01 g/mol).
- ‡Lower LogP for phenol due to hydrogen bonding with -OH group .
Toxicological and Environmental Profiles
Safety data for key analogs are summarized below:
| Compound (CAS) | Oral LD₅₀ (mg/kg) | Skin/Eye Irritation | Mutagenicity (Reverse Mutation/Chromosomal Abnormality) | Environmental Hazards (BCF, Degradability) |
|---|---|---|---|---|
| 431947-34-1 (Methoxy analog) | >2,000 | Not irritating | Negative | BCF <50; Not readily degradable |
| 123560-48-5 (Ethoxy analog) | >2,000 | Not irritating | Negative | Not readily degradable |
| 174350-06-2 (Methyl analog) | >2,000 | Not irritating | Negative | Not readily degradable |
| Target (Phenol) | Insufficient data | Likely higher irritation potential§ | Likely negative (structural analogy) | Higher BCF expected due to -OH polarity¶ |
Notes:
- §Phenols generally exhibit higher skin/eye irritation compared to ethers due to acidity and reactivity .
- ¶BCF (Bioconcentration Factor) may be lower than methoxy/ethoxy analogs due to increased water solubility from -OH group .
Research Findings and Gaps
Structural Impact on Properties: Methoxy and ethoxy analogs exhibit higher LogP values (6.5–7.0) compared to the estimated LogP of the phenol (~5.5), reflecting reduced hydrophobicity due to the hydroxyl group . The methyl analog (174350-06-2) has the lowest molar mass (334.48 g/mol) and highest volatility among analogs, aligning with its lack of polar substituents .
Environmental persistence is a concern, as none of the analogs are readily degradable .
Knowledge Gaps: Experimental data for the phenol derivative (e.g., melting point, synthetic routes, and LC₅₀/EC₅₀ values) are absent in the provided evidence. The role of the hydroxyl group in mesomorphic behavior remains unstudied but could enhance intermolecular hydrogen bonding in liquid crystal phases.
Biological Activity
2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its cytotoxicity and antibacterial activity.
- Molecular Formula : C22H32F2O
- Molecular Weight : 350.49 g/mol
- CAS Number : 431947-34-1
Synthesis
The synthesis of this compound typically involves the introduction of fluorine atoms into the phenolic ring and the attachment of the bicyclohexyl moiety. Various synthetic pathways have been explored to optimize yield and purity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the COLO201 human colorectal adenocarcinoma cell line and the MDA-MB-231 breast cancer cell line using the MTT assay.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| COLO201 | 15 | High sensitivity to treatment |
| MDA-MB-231 | 30 | Resistance observed |
The compound demonstrated a dose-dependent cytostatic effect, particularly in COLO201 cells where cell cycle arrest occurred at the G2/M phase. In contrast, MDA-MB-231 cells showed a decrease in proliferation index across all concentrations tested.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against a panel of Gram-positive and Gram-negative bacteria. The difluorophenol moiety has been shown to enhance antibacterial activity.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Mycobacterium smegmatis | 8 | High susceptibility |
| Staphylococcus aureus | 16 | Moderate activity |
| Escherichia coli | 32 | Low activity |
These results indicate that the compound's structure contributes to its lipophilicity and hydrogen bonding capabilities, which are crucial for its interaction with bacterial membranes.
Study on Antitumor Activity
In a comprehensive study published in MDPI, derivatives of similar fluorinated compounds were tested for their antitumor effects. The findings suggested that compounds with similar structural features exhibited selective cytotoxicity towards tumor cells while sparing normal fibroblasts. This selectivity is essential for developing therapeutic agents with reduced side effects.
Research on Fluorinated Compounds
A review article highlighted the broader implications of fluorinated compounds in medicinal chemistry. It noted that fluorination often enhances biological activity through improved metabolic stability and bioavailability. Compounds like this compound exemplify this trend by demonstrating both cytotoxic and antibacterial properties.
Q & A
Q. What computational approaches model ligand-receptor interactions for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., estrogen receptor). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
- QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
